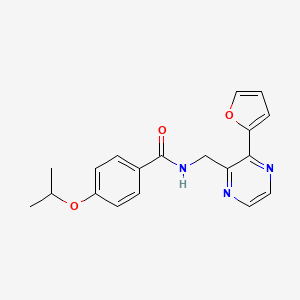
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a furan ring, a pyrazine ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, which are then coupled through a series of reactions involving amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
科学研究应用
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzamide moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
生物活性
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-isopropoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazine moiety, and a benzamide structure, which are known to contribute to its biological activity. The molecular formula is C16H18N4O2, with a molecular weight of approximately 298.34 g/mol.
This compound acts primarily as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism by facilitating the conversion of glucose to glucose-6-phosphate, thereby influencing insulin secretion and blood sugar levels. The activation of glucokinase can potentially lead to improved glycemic control in diabetic patients .
Antidiabetic Effects
Research has demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies using pancreatic β-cells showed enhanced insulin secretion in response to glucose stimulation when treated with glucokinase activators .
Antitumor Activity
Recent studies have indicated that derivatives of furan-containing compounds possess antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, revealing moderate to high cytotoxicity . Specifically, the antitumor activity was evaluated using MTS cytotoxicity assays on lung cancer cell lines (A549, HCC827, NCI-H358), where several compounds exhibited significant inhibition of cell proliferation .
Case Studies
属性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-15-7-5-14(6-8-15)19(23)22-12-16-18(21-10-9-20-16)17-4-3-11-24-17/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABMVPGRQOLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














